molecular formula C18H18O4 B2598185 (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 18778-38-6

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2598185
CAS No.: 18778-38-6
M. Wt: 298.3 g/mol
InChI Key: IECVLMVZGCYCSZ-FMIVXFBMSA-N
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Description

L6H21 is a chalcone derivative that acts as a potent and specific inhibitor of myeloid differentiation protein 2 (MD-2). It is known for its high affinity binding to MD-2, blocking the formation of the lipopolysaccharide (LPS)-toll-like receptor 4 (TLR4)/MD-2 complex. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology and inflammation .

Scientific Research Applications

L6H21 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of the compound (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as L6H21, is myeloid differentiation 2 (MD-2) . MD-2 is a protein that recognizes lipopolysaccharides (LPS), which is required for Toll-like receptor 4 (TLR4) activation . It is an attractive therapeutic target for severe inflammatory disorders .

Mode of Action

L6H21 interacts with its target, MD-2, by inserting into the hydrophobic region of the MD-2 pocket, forming hydrogen bonds with Arg90 and Tyr102 in the MD-2 pocket . This interaction blocks the formation of the LPS-TLR4/MD-2 complex , thereby inhibiting the interaction and signaling transduction of LPS-TLR4/MD-2 .

Biochemical Pathways

The interaction of L6H21 with MD-2 affects the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . L6H21 suppresses MAPK phosphorylation and NF-κB activation , leading to the attenuation of these pathways.

Result of Action

The molecular and cellular effects of L6H21’s action include the suppression of inflammatory responses and the prevention of heart injuries and dysfunction . In vitro, L6H21 has been shown to alleviate inflammatory responses induced by isoproterenol (ISO) in cardiomyocytes . In vivo, L6H21 has demonstrated alleviation of increased airway resistance, lung tissue injury, inflammatory cell infiltration, and excessive cytokine secretion triggered by ovalbumin (OVA). It also ameliorated mucus production and collagen deposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

L6H21 is synthesized through a series of chemical reactions starting from chalcone. The synthetic route involves the condensation of 2,3-dimethoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for L6H21 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L6H21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-10-7-13(8-11-15)16(19)12-9-14-5-4-6-17(21-2)18(14)22-3/h4-12H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECVLMVZGCYCSZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347712
Record name 2,3,4'-Trimethoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18778-38-6
Record name 2,3,4'-Trimethoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4'-TRIMETHOXYCHALCONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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